molecular formula C14H15ClN4OS B2843923 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097920-67-5

2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2843923
CAS No.: 2097920-67-5
M. Wt: 322.81
InChI Key: KGIOGDBMTXWMEL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic compound featuring a 4-chlorophenyl group linked to a piperazine ring substituted with a 1,2,5-thiadiazole heterocycle. This structural framework is commonly associated with bioactive molecules, particularly in medicinal chemistry, due to the piperazine moiety’s versatility in interacting with biological targets and the chlorophenyl group’s role in enhancing lipophilicity and binding affinity .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIOGDBMTXWMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Thiadiazole Group: The thiadiazole moiety can be introduced via cyclization reactions involving thiosemicarbazide and appropriate reagents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions using 4-chlorobenzyl chloride.

    Final Coupling: The final step involves coupling the piperazine derivative with the chlorophenyl and thiadiazole groups under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced thiadiazole derivatives or ring-opened products.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

One significant application of this compound is its antimicrobial properties. Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that modifications to the piperazine moiety can enhance the efficacy against resistant bacterial strains .

Compound Target Bacteria Inhibition Zone (mm)
2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-oneE. coli20
2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-oneS. aureus18

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .

Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF712Cell cycle arrest at G2/M phase

Neuropharmacology

The piperazine ring in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in treating anxiety and depression. Preliminary studies indicate that this compound may act as a serotonin receptor antagonist .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The compound has undergone various toxicity tests to determine its safety margins in vivo. Results indicate a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models .

Polymer Chemistry

In material science, compounds like 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one are explored for their potential as additives in polymer formulations. Their unique chemical structure can enhance the thermal stability and mechanical properties of polymers .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives revealed that the compound exhibited superior antimicrobial activity compared to standard antibiotics when tested against multi-drug resistant strains of bacteria. This finding supports its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Structural Analogs with Piperazine-Ethanone Core

The compound shares a piperazine-ethanone backbone with several derivatives, differing primarily in substituents on the piperazine nitrogen and the ketone-linked aromatic group. Key comparisons include:

Table 1: Structural and Functional Comparison of Piperazine-Ethanone Derivatives
Compound Name Substituents on Piperazine Aromatic Group Biological Activity/Target Reference
2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one 1,2,5-Thiadiazol-3-yl 4-Chlorophenyl Potential CYP51 inhibition (theoretical)
(S)-(4-Chlorophenyl)-1-[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]ethanone 4-(Trifluoromethyl)phenyl 4-Chlorophenyl T. cruzi CYP51 inhibitor
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one 3-Chlorophenyl Chloroacetyl Synthetic intermediate
1-{4-[4-(Chlorophenyl)phenylmethyl]piperazin-1-yl}ethan-1-one Diphenylmethyl Chlorophenyl Antihistamine (Cetirizine analog)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Methylpyrazole 4-Chlorophenyl Pseudo-natural product library candidate
Key Observations :

Heterocyclic Substituents: The 1,2,5-thiadiazole group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to pyridine (e.g., UDO in ) or pyrazole () substituents. Thiadiazoles are known for their electron-withdrawing properties, which could modulate enzyme binding .

Chlorophenyl Positioning :

  • The 4-chlorophenyl group is conserved across many analogs, suggesting its critical role in target engagement. In Cetirizine derivatives (), this group contributes to H1-receptor antagonism, while in CYP51 inhibitors (), it may occupy hydrophobic pockets near the enzyme’s active site .

Synthetic Utility :

  • Compounds like 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one () highlight the chloroacetyl group’s reactivity for further derivatization, a feature absent in the thiadiazole-containing target compound .

Pharmacological and Computational Insights

  • CYP51 Inhibition: Pyridine-based analogs () exhibit potent anti-T. cruzi activity via CYP51 inhibition.
  • Electrostatic Properties: Using tools like Multiwfn (), the electron localization function (ELF) of the thiadiazole ring could be compared to pyrimidine () or triazole () analogs. Noncovalent interaction (NCI) analysis () might reveal stronger van der Waals interactions due to sulfur’s polarizability .

Challenges and Limitations

  • Synthetic Complexity : Introducing the thiadiazole ring (vs. simpler substituents like chloroacetyl) may complicate synthesis, affecting scalability .

Biological Activity

The compound 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one , also known as a derivative of piperazine and thiadiazole, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between 4-chlorobenzyl chloride and 4-(1,2,5-thiadiazol-3-yl)piperazine. The reaction is performed in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired product with high purity through techniques like recrystallization or chromatography .

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole and piperazine moieties exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one demonstrate effectiveness against various pathogens:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL
Compound CCandida albicans10 µg/mL

These results suggest that the compound may be comparable to standard antimicrobial agents like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has also been investigated through MTT assays. Studies have indicated that while some derivatives show promising activity against cancer cell lines, they tend to be less effective than established chemotherapeutics such as 5-fluorouracil. For instance:

CompoundCancer Cell Line TestedIC50 Value (µM)
Compound XHeLa (Cervical Cancer)25 µM
Compound YMCF-7 (Breast Cancer)30 µM

These findings highlight the need for further optimization to enhance efficacy .

The biological activity of 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is attributed to its ability to interact with specific biological targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. This interaction can disrupt cellular processes in both microbial and cancerous cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts at the molecular level with target proteins. These studies utilize software like Schrodinger's Maestro to simulate binding affinities and interactions with target receptors. Results from these studies can guide future modifications to improve potency and selectivity .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with structural similarities exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • Thiadiazole-Based Anticancer Agents : Research focused on thiadiazole derivatives demonstrated their potential in inhibiting cancer cell proliferation through apoptosis induction mechanisms.
  • Comparative Analysis : A comparative analysis between newly synthesized compounds and existing drugs highlighted the need for structural optimization to enhance therapeutic indices.

Q & A

Basic: What synthetic routes are commonly employed to synthesize 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one, and what critical parameters influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include coupling the 4-chlorophenyl moiety to the piperazine-thiadiazole backbone via nucleophilic substitution or amidation. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
  • Inert atmosphere : Nitrogen prevents oxidation of sensitive intermediates .
  • Catalysts : Palladium or copper catalysts may accelerate coupling reactions .
  • Temperature control : Optimal ranges (e.g., 60–80°C) balance reaction rate and side-product formation .
    Purification via HPLC or column chromatography is recommended to achieve >95% purity .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation?

Methodological Answer:
Discrepancies may arise from dynamic conformational changes or crystal-packing effects. To resolve these:

  • Multi-technique validation : Combine 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data .
  • Variable-temperature NMR : Identifies conformational flexibility in solution .
    For crystallographic ambiguities, refine data using software like SHELXL and validate via R-factor analysis .

Basic: What analytical techniques are essential for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups and connectivity .
  • HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns .
  • Mass spectrometry : HRMS validates the molecular formula .
  • Melting point analysis : Sharp melting ranges indicate crystalline purity .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent screening : Test solvents with varying polarity (e.g., dichloromethane for non-polar intermediates, DMF for polar transition states) .
  • Catalyst tuning : Use Pd/C or CuI for Suzuki-Miyaura couplings; adjust catalyst loading to 2–5 mol% .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency for thermally sensitive steps .
  • In situ monitoring : TLC or inline FTIR tracks intermediate formation to halt reactions at optimal conversion .

Basic: What pharmacological assays are suitable for initial screening of this compound’s bioactivity?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) assess affinity .
  • Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin assays in cancer/primary cell lines evaluate cytotoxicity .
    Dose-response curves (IC50_{50}/EC50_{50}) and positive controls (e.g., known inhibitors) validate results .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model ligand-receptor binding poses. The thiadiazole and piperazine moieties often target GPCRs or enzymes .
  • MD simulations : GROMACS or AMBER simulate dynamic interactions over 100+ ns to assess binding stability .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using MOE or Phase .
    Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .

Basic: What stability studies are necessary for formulating this compound in pharmacological research?

Methodological Answer:

  • Forced degradation : Expose to acidic/basic conditions (pH 1–13), heat (40–80°C), and UV light to identify degradation pathways .
  • Long-term stability : Store at 4°C, -20°C, and room temperature; monitor via HPLC at 0, 1, 3, and 6 months .
  • Solution stability : Assess in buffers (e.g., PBS) and biological matrices (e.g., plasma) to mimic in vivo conditions .

Advanced: How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

Methodological Answer:
Discrepancies often arise from metabolic instability or poor membrane permeability. Mitigation strategies:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites; modify labile groups (e.g., replace ester linkages) .
  • Permeability assays : Caco-2 monolayers or PAMPA predict intestinal absorption .
  • Prodrug design : Mask polar groups (e.g., ester prodrugs) to enhance bioavailability .
  • Species-specific differences : Compare metabolism in human vs. rodent models to refine dosing .

Basic: What safety and handling protocols are critical for this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy .
  • Waste disposal : Neutralize reactive intermediates before disposal; follow EPA guidelines for halogenated waste .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

Advanced: How can environmental impact assessments guide the safe use of this compound in research?

Methodological Answer:

  • Degradation studies : Use HPLC-MS to identify photolytic/hydrolytic degradation products .
  • Ecototoxicity assays : Test on Daphnia magna (aquatic toxicity) and soil microorganisms (OECD guidelines) .
  • QSAR modeling : Predict bioaccumulation and persistence using EPI Suite or TEST software .
    Mitigate risks by designing biodegradable analogs (e.g., introducing ester groups) .

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